2-(Methylthio)benzo[d]thiazol-6-ol
Overview
Description
2-(Methylthio)benzo[d]thiazol-6-ol is a heterocyclic compound with the molecular formula C8H7NOS2. It is a derivative of benzothiazole, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(Methylthio)benzo[d]thiazol-6-ol typically involves the reaction of 2-methylbenzo[d]thiazol-6-ol with methylthiolating agents. One common method includes dissolving 2-methylbenzo[d]thiazol-6-ol in dimethylformamide (DMF) and adding the appropriate methylthiolating agent, such as methyl iodide, in the presence of a base like potassium carbonate (K2CO3). The reaction mixture is stirred at room temperature until the reaction is complete .
Chemical Reactions Analysis
2-(Methylthio)benzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the sulfur atom.
Scientific Research Applications
2-(Methylthio)benzo[d]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: It has been studied as a potent inhibitor of monoamine oxidase enzymes, which are targets for the treatment of neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease.
Biological Studies: The compound’s ability to inhibit monoamine oxidase makes it a valuable tool for studying the metabolism of neurotransmitters and the mechanisms underlying neurodegeneration.
Industrial Applications: It can be used in the synthesis of other benzothiazole derivatives, which have applications in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]thiazol-6-ol involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, a process that produces hydrogen peroxide, ammonia, and aldehydes. By inhibiting these enzymes, the compound helps to regulate the levels of neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
2-(Methylthio)benzo[d]thiazol-6-ol can be compared with other benzothiazole derivatives, such as:
2-Methylbenzo[d]thiazol-5-ol: Similar in structure but with the hydroxyl group at a different position, affecting its reactivity and biological activity.
2-Methylbenzo[d]thiazol-6-ol: Lacks the methylthio group, which can influence its inhibitory potency against monoamine oxidase enzymes.
These comparisons highlight the unique structural features of this compound that contribute to its specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9-6-3-2-5(10)4-7(6)12-8/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHORMPRYVLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663299 | |
Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74537-49-8 | |
Record name | 2-(Methylsulfanyl)-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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